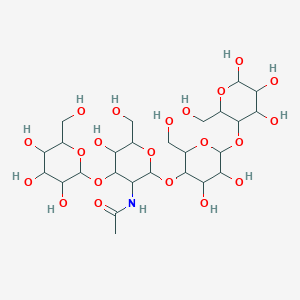
Asiaol-Gm1-tetrasaccharide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Asiaol-Gm1-tetrasaccharide typically involves the desialylation of GM1 gangliosides. A common method includes mild formic acid hydrolysis (0.1 N, 100°C for 2 hours) to remove sialic acid residues from GM1, resulting in the formation of this compound . The product is then isolated and purified using Folch partitioning and Iatrobeads column chromatography, achieving an overall yield of more than 50% .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of GM1 gangliosides from bovine brain tissue, followed by desialylation and purification steps. The use of advanced chromatographic techniques ensures high purity and yield .
化学反应分析
Types of Reactions: Asiaol-Gm1-tetrasaccharide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under mild conditions to prevent degradation of the glycosphingolipid structure.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents. These reactions are conducted under controlled conditions to ensure selective reduction of functional groups.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiol compounds. These reactions are performed under mild conditions to maintain the integrity of the tetrasaccharide structure.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its utility in different applications .
科学研究应用
Asiaol-Gm1-tetrasaccharide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying glycosphingolipid interactions and membrane dynamics.
作用机制
Asiaol-Gm1-tetrasaccharide exerts its effects by interacting with specific receptors on the cell membrane. It is recognized by type IV pili and Lectin A (LecA) proteins, which facilitate cell adhesion and signaling . The compound modulates bioactivities, adherence, and motilities controlled by opposite signaling pathways, making it a valuable tool for studying cellular interactions .
相似化合物的比较
Asiaol-Gm1-tetrasaccharide is unique due to its specific structure and functional properties. Similar compounds include:
GM1 Ganglioside: A sialic acid-containing glycosphingolipid abundant in neurons, involved in cell signaling and neuronal protection.
GD1a, GD1b, and GT1b Gangliosides: These compounds are also glycosphingolipids with varying numbers of sialic acid residues, each playing distinct roles in cellular processes.
This compound stands out due to its desialylated structure, which provides unique binding properties and functional applications .
属性
分子式 |
C26H45NO21 |
|---|---|
分子量 |
707.6 g/mol |
IUPAC 名称 |
N-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C26H45NO21/c1-6(32)27-11-22(48-25-18(39)14(35)12(33)7(2-28)44-25)13(34)8(3-29)43-24(11)46-21-10(5-31)45-26(19(40)16(21)37)47-20-9(4-30)42-23(41)17(38)15(20)36/h7-26,28-31,33-41H,2-5H2,1H3,(H,27,32) |
InChI 键 |
HCXIEPLIUZXCMD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)CO)O)OC4C(C(C(C(O4)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



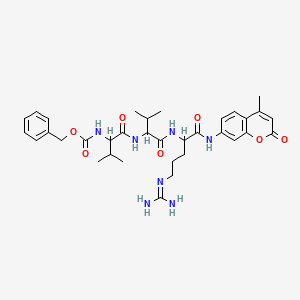
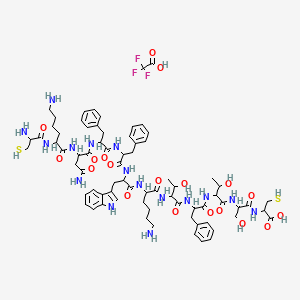



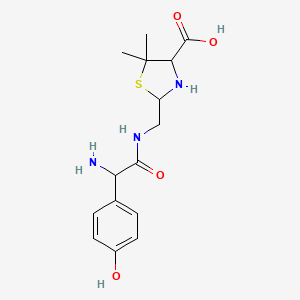

![7-(3,4-Dimethoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione](/img/structure/B15129710.png)
![Methyl 2-[8-(furan-3-yl)-1,3,14-trihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B15129718.png)
![4-Methyl-6H-pyrrolo[1,2-c][1,2,3]triazole](/img/structure/B15129740.png)

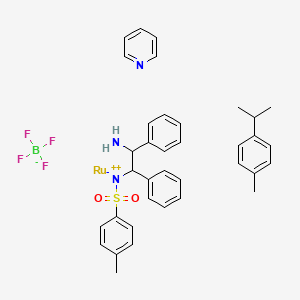
![Tert-butyl 6-(6-aminohexanoylamino)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B15129754.png)
